Parahydroxybenzoic acid monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

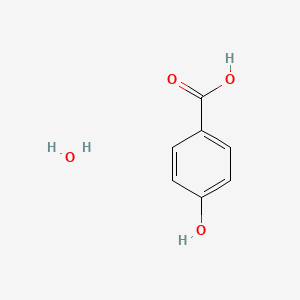

Parahydroxybenzoic acid monohydrate, also known as 4-hydroxybenzoic acid monohydrate, is an aromatic organic compound with the chemical formula C₇H₆O₃·H₂O. It is a white crystalline solid that is soluble in water, ethanol, and other polar solvents. This compound is naturally found in some plants and fruits, such as berries, apples, and plums, and is also produced synthetically for various industrial and commercial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Carboxylation of Potassium Phenolate: This method involves the reaction of potassium phenolate with carbon dioxide under high pressure and temperature, followed by acidification to obtain 4-hydroxybenzoic acid.

Isomerization of Dipotassium Salicylate: This process involves the isomerization of dipotassium salicylate to produce 4-hydroxybenzoic acid.

Oxidation of Alkali-Metal Salt of p-Cresol: In this method, the alkali-metal salt of p-cresol is oxidized to form 4-hydroxybenzoic acid.

Industrial Production Methods

Fermentation Process: This method uses microorganisms with enhanced chorismate lyase activity to produce 4-hydroxybenzoic acid from chorismate, an intermediate of the shikimate pathway.

Kolbe-Schmitt Reaction: This reaction involves heating potassium phenoxide and carbon dioxide under pressure, followed by acidification to obtain 4-hydroxybenzoic acid.

Analyse Des Réactions Chimiques

Types of Reactions

Decarboxylation: 4-hydroxybenzoic acid decarboxylates at temperatures above 200°C, forming phenol and carbon dioxide.

Electrophilic Substitution: This compound undergoes electrophilic substitution reactions such as nitration, sulfonation, and halogenation, primarily at the ortho position relative to the hydroxyl group.

Common Reagents and Conditions

Sulfuric Acid: Used as a catalyst in esterification reactions.

Potassium Phenoxide and Carbon Dioxide: Used in the Kolbe-Schmitt reaction to produce 4-hydroxybenzoic acid.

Major Products Formed

Phenol: Formed during the decarboxylation of 4-hydroxybenzoic acid.

4-Hydroxybenzoate Esters: Formed during esterification reactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

Parahydroxybenzoic acid monohydrate plays a crucial role in pharmaceutical formulations due to its antimicrobial properties. It is primarily used in the synthesis of parabens which exhibit preservative qualities against a broad spectrum of microorganisms.

Case Study: Antimicrobial Efficacy

A study demonstrated the effectiveness of para-hydroxybenzoic acid esters against various pathogens including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations were established, highlighting its potential as a preservative in medicinal formulations .

| Pathogen | Minimum Inhibitory Concentration (mg/L) |

|---|---|

| E. coli | 5.48 |

| Staphylococcus aureus | 39.0 |

| Candida albicans | 28.8 |

| Aspergillus niger | 28.8 |

Food Industry Applications

In the food industry, para-hydroxybenzoic acid is utilized as a preservative to extend shelf life and prevent microbial growth in food products.

Case Study: Preservation in Food Products

Research indicates that para-hydroxybenzoic acid derivatives effectively inhibit microbial growth in various food matrices, allowing for safer consumption and longer shelf stability .

Material Science Applications

Parahydroxybenzoic acid is also gaining attention in materials science, particularly in the development of high-performance bioplastics and polymeric materials.

Case Study: Bioplastic Production

Recent advancements involve engineering Pseudomonas putida to produce para-hydroxybenzoic acid from glucose through metabolic pathways. This biotechnological approach emphasizes sustainable production methods for high-performance materials .

| Parameter | Value |

|---|---|

| Strain Used | Pseudomonas putida KT2440 |

| Carbon Source | Glucose |

| Yield Improvement | Enhanced via gene modifications |

Cosmetic Applications

The cosmetic industry employs para-hydroxybenzoic acid primarily for its preservative properties, ensuring product safety and efficacy.

Case Study: Cosmetic Formulations

The inclusion of para-hydroxybenzoic acid esters in cosmetic formulations has been shown to effectively prevent microbial contamination while maintaining product integrity over time .

Mécanisme D'action

4-hydroxybenzoic acid exerts its effects through various molecular targets and pathways:

Glycolysis Inhibition: It restrains the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism, inhibiting seed germination and root growth.

Ion Uptake and Photosynthesis Reduction: It reduces ion uptake, photosynthesis, and water transpiration, leading to protein and DNA damage in plant cells.

Conjugation to Glycine: In the liver, it is conjugated to glycine and excreted as hippuric acid.

Comparaison Avec Des Composés Similaires

4-hydroxybenzoic acid is compared with other hydroxybenzoic acids:

Gallic Acid: Contains three hydroxyl groups on the benzene ring, making it a stronger antioxidant than 4-hydroxybenzoic acid.

Protocatechuic Acid: Has two hydroxyl groups on the benzene ring, providing different biological activities compared to 4-hydroxybenzoic acid.

Syringic Acid: Contains two methoxy groups and one hydroxyl group on the benzene ring, offering unique properties and applications.

4-hydroxybenzoic acid stands out due to its versatility as an intermediate for various bioproducts and its wide range of applications in different fields .

Propriétés

Numéro CAS |

26158-92-9 |

|---|---|

Formule moléculaire |

C7H8O4 |

Poids moléculaire |

156.14 g/mol |

Nom IUPAC |

4-hydroxybenzoic acid;hydrate |

InChI |

InChI=1S/C7H6O3.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);1H2 |

Clé InChI |

UQSQFARUACRWRJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)O.O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.